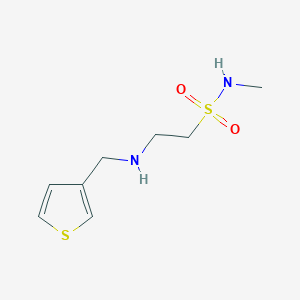
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide, also known as MTSEA, is a sulfonamide compound that has been widely used in scientific research. MTSEA plays a crucial role in studying the mechanisms of various biological processes, including ion channels, transporters, and receptors.
作用機序
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide is a sulfonamide compound that can covalently modify cysteine residues in proteins. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide reacts with the thiol group of cysteine residues to form a stable sulfonamide bond. This covalent modification can result in changes in the structure and function of the protein. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the gating mechanism of ion channels and the conformational changes of transporters and receptors.
Biochemical and Physiological Effects:
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to inhibit the activity of the CFTR chloride channel by covalently modifying a cysteine residue in the channel. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has also been shown to inhibit the activity of the GABA transporter by covalently modifying a cysteine residue in the transporter. In addition, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been shown to modulate the activity of various receptors, including the nicotinic acetylcholine receptor and the P2X receptor.
実験室実験の利点と制限
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has several advantages for lab experiments. First, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide is a relatively small molecule that can easily penetrate cell membranes and interact with intracellular proteins. Second, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can covalently modify cysteine residues in proteins, resulting in stable and irreversible changes in protein structure and function. However, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide also has several limitations for lab experiments. First, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can react with multiple cysteine residues in a protein, making it difficult to identify the specific site of modification. Second, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can also react with other nucleophiles in the cell, leading to off-target effects.
将来の方向性
There are several future directions for research on N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide. First, further studies are needed to elucidate the mechanism of action of N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide on ion channels, transporters, and receptors. Second, new methods are needed to identify the specific cysteine residues that are modified by N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide in proteins. Third, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide derivatives with improved specificity and potency could be developed for use in lab experiments. Finally, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide could be used in combination with other compounds to study the interactions between proteins and small molecules.
合成法
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide can be synthesized through the reaction between N-methyl-2-bromoethylamine hydrobromide and thiophen-3-ylmethylamine in the presence of sodium hydride. The resulting product is then treated with chlorosulfonic acid to form N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide.
科学的研究の応用
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been widely used in scientific research to study the mechanisms of ion channels, transporters, and receptors. For example, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the gating mechanism of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has also been used to study the mechanism of action of the GABA (gamma-aminobutyric acid) transporter. In addition, N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide has been used to study the structure and function of various receptors, including the nicotinic acetylcholine receptor and the P2X receptor.
特性
IUPAC Name |
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-9-14(11,12)5-3-10-6-8-2-4-13-7-8/h2,4,7,9-10H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVQACAZVVNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(thiophen-3-ylmethylamino)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633411.png)
![N-[2-[(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)amino]ethyl]acetamide](/img/structure/B7633415.png)

![5-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7633452.png)
![3-(hydroxymethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]piperidine-1-carboxamide](/img/structure/B7633453.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633456.png)
![N-[2-(cyclohepten-1-yl)ethyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7633459.png)
![(6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B7633467.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]-2,3-difluorobenzenesulfonamide](/img/structure/B7633469.png)
![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633475.png)
![N-[2-[(2,6-dimethylpyridine-3-carbonyl)-methylamino]ethyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7633480.png)
![1-(2-Oxabicyclo[4.2.0]octan-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)urea](/img/structure/B7633495.png)
![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)